(1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a chemical compound characterized by the molecular formula and the CAS number 612511-67-8. This compound is a derivative of triazole, which is a five-membered heterocyclic ring containing three nitrogen atoms. The structure consists of a triazole ring substituted with a methyl group and a methanamine moiety, making it a versatile building block in organic synthesis and medicinal chemistry.
The compound is classified under triazole derivatives, which are known for their biological activity and utility in various chemical applications. It is primarily sourced through synthetic routes that leverage the principles of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition reaction .
The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride typically employs click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition. This method is favored for its efficiency and mild reaction conditions. The general procedure involves:
The reaction conditions can be optimized by adjusting parameters like temperature, pressure, and solvent choice to maximize yield and minimize by-products .
The molecular structure of (1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride features:
The molecular weight of this compound is approximately .
(1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are significant in synthesizing more complex molecules for pharmaceutical applications or material science .
In biological systems, (1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride may interact with specific molecular targets such as enzymes or receptors. The mechanism involves:
This mechanism underlies its potential applications in drug design and bioconjugation techniques.
The physical properties include:
Chemical properties encompass:
Relevant data from spectral analyses (NMR, IR) indicate characteristic peaks corresponding to functional groups present in the molecule .
(1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride has several applications across various fields:
The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride critically depends on regioselective 1,3-dipolar cycloaddition between organic azides and terminal alkynes. Copper(I) catalysis ensures exclusive 1,4-disubstituted triazole formation, overcoming the inherent regioisomeric mixture (1:1) produced by thermal Huisgen cycloadditions. Modern mechanistic studies reveal that dinuclear copper(I) acetylide complexes enable this regiocontrol through synergistic activation: one copper atom engages in σ-bonding while another facilitates π-coordination, lowering the activation barrier from ~25 kcal/mol (uncatalyzed) to <15 kcal/mol [4] [9].
Key reaction parameters:
Table 1: Optimized Conditions for Regioselective Triazole Core Synthesis
Azide Component | Alkyne Component | Catalyst System | Temp (°C) | Yield (%) | Regioselectivity (1,4:1,5) |
---|---|---|---|---|---|
Methyl azide | Propargyl amine | CuBr/bpy | 25 | 85 | >99:1 |
Benzyl azide | Propargyl alcohol | CuOAc/terpy | 50 | 92 | >99:1 |
2-Azidoacetate | TMS-propargyl | [Cu(CH₃CN)₄]PF₆ | 0 | 78 | >99:1 |
Post-cyclization modifications enable diversification of the triazole scaffold. N-Alkylation employs methyl iodide under basic conditions (K₂CO₃/DMF) for quantitative N-methylation, critical for generating the 1-methyltriazole pharmacophore. C-Functionalization at C4/C5 positions leverages the triazole ring’s electron-deficient nature:
Notably, the C4-aminomethyl group in the target compound serves as a handle for amide bond formation with carboxylic acids using coupling agents (HATU, EDC), enabling prodrug development [6].
Conversion of the free base to (1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride improves stability and crystallinity. Critical parameters include:
Crystallinity is validated via PXRD showing sharp diffraction peaks, while DSC confirms a single endotherm corresponding to the melting point (>200°C). Salt formation increases water solubility 3–5 fold compared to the free base, facilitating biological testing [3].
Continuous-flow systems overcome safety and scalability limitations of batch CuAAC, particularly when handling unstable azides. Key reactor configurations include:
Table 2: Flow Reactor Performance for Triazole Synthesis
Reactor Type | Residence Time | Temp (°C) | Pressure (bar) | Product Yield (%) | Throughput (g/h) |
---|---|---|---|---|---|
Packed-bed (Cu powder) | 1.5 min | 100 | 100 | 96 | 12.4 |
Microfluidic (3D-printed) | 30 s | 25 | 10 | 89 | 8.7 |
Tubular (Cu/C) | 5 min | 80 | 50 | 76 | 5.2 |
Gram-scale production (12.4 g/h) is achievable with minimal column clogging when azide concentrations are maintained ≤0.085 M [6] [10]. In-line IR monitoring enables real-time reaction analysis, ensuring complete azide consumption.
Radical chemistry enables access to CF₂H analogs of the triazole core, leveraging the difluoromethyl group’s hydrogen-bond-donor capacity. Two advanced strategies are employed:
The CF₂H moiety enhances lipophilicity (ΔlogP ≈ +0.5) while maintaining hydrogen-bond acidity (A ≈ 0.10), making it a strategic bioisostere for -OH or -SH groups in drug design [1] [7].
Table 3: Difluoromethylated Triazole Analogs Synthesized via Radical Methods
Precursor | Method | CF₂H Source | Product | Yield (%) |
---|---|---|---|---|
4-Vinyl-1-methyltriazole | Electrochemical | HCF₂Br | 4-(1,1-difluoropropyl)-1-methyltriazole | 80 |
4-Allyl-1-methyltriazole | Cu-catalyzed carbo-CF₂H | (terpy)Zn(CF₂H)₂ | 4-(3,3-difluorobutyl)-1-methyltriazole | 76 |
4-Ethynyl-1-methyltriazole | Radical hydrodifluoromethylation | HCF₂SO₂Cl | 4-(1,1-difluoroethyl)-1-methyltriazole | 68 |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: